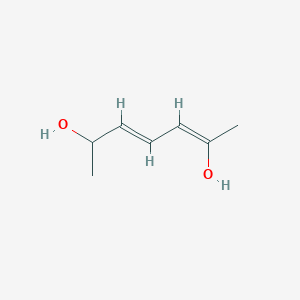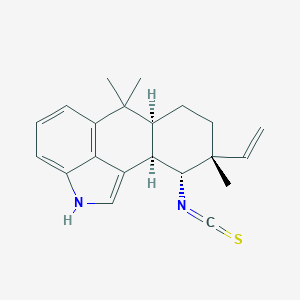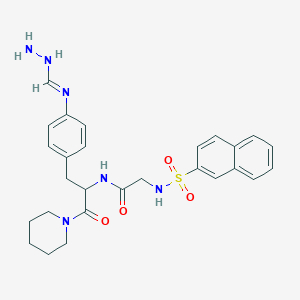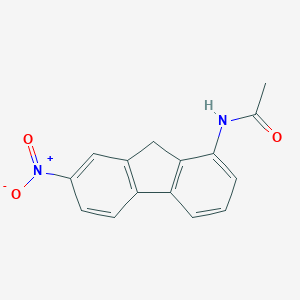
N-(7-nitro-9H-fluoren-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(7-nitrofluoren-1-YL)-: is a chemical compound known for its unique structure and properties It is derived from acetamide and features a nitro group attached to a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(7-nitrofluoren-1-YL)- typically involves the nitration of fluorenyl derivatives followed by acetamidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective nitration and subsequent acetamidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in obtaining high-purity Acetamide, N-(7-nitrofluoren-1-YL)-.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-(7-nitrofluoren-1-YL)- can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include fluorenone derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the substituents used, a variety of substituted fluorenylacetamides can be formed.
Scientific Research Applications
Acetamide, N-(7-nitrofluoren-1-YL)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Acetamide, N-(7-nitrofluoren-1-YL)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Fluorenylacetamide: Lacks the nitro group, resulting in different reactivity and applications.
Nitrobenzene derivatives: Similar nitro functionality but different aromatic systems.
N-(9-fluorenylmethoxycarbonyl)acetamide: Contains a different protecting group, leading to varied uses in peptide synthesis.
Uniqueness: Acetamide, N-(7-nitrofluoren-1-YL)- is unique due to the presence of both the nitro group and the fluorenyl moiety, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-(7-nitro-9H-fluoren-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)16-15-4-2-3-13-12-6-5-11(17(19)20)7-10(12)8-14(13)15/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLIJDYWCOAPQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148411 |
Source


|
| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108100-29-4 |
Source


|
| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Diethylamino-N-[4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-Yl]Acetamide Hydrochloride](/img/structure/B24903.png)


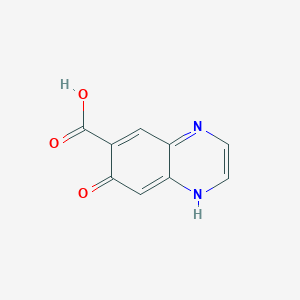


![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)

